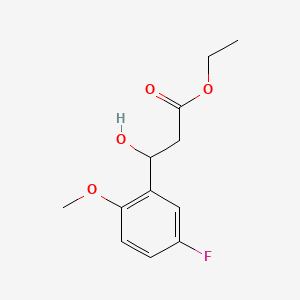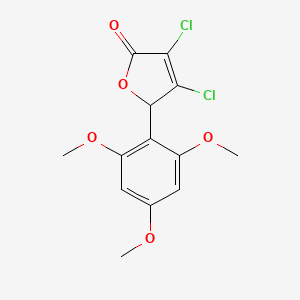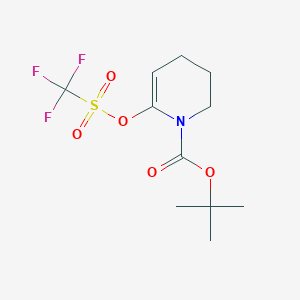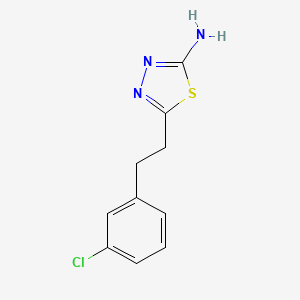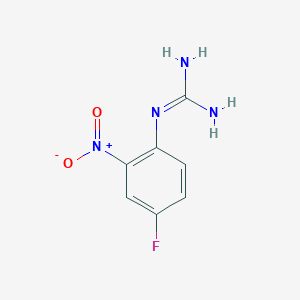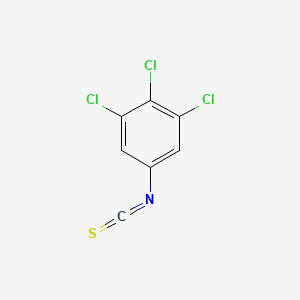
1,2,3-Trichloro-5-isothiocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trichloro-5-isothiocyanatobenzene is an organic compound with the molecular formula C7H2Cl3NS It is characterized by the presence of three chlorine atoms and an isothiocyanate group attached to a benzene ring
準備方法
The synthesis of 1,2,3-Trichloro-5-isothiocyanatobenzene typically involves the reaction of 1,2,3-trichlorobenzene with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
化学反応の分析
1,2,3-Trichloro-5-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The isothiocyanate group can undergo oxidation to form isocyanates or reduction to form amines.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of adducts.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,3-Trichloro-5-isothiocyanatobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3-Trichloro-5-isothiocyanatobenzene involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes.
類似化合物との比較
1,2,3-Trichloro-5-isothiocyanatobenzene can be compared with other trichlorobenzene derivatives, such as:
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
These compounds share similar structural features but differ in the position of the chlorine atoms and the presence of the isothiocyanate group. The unique arrangement of functional groups in this compound contributes to its distinct chemical properties and reactivity.
特性
分子式 |
C7H2Cl3NS |
|---|---|
分子量 |
238.5 g/mol |
IUPAC名 |
1,2,3-trichloro-5-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2Cl3NS/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H |
InChIキー |
PNJQKOWOBUEEAQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


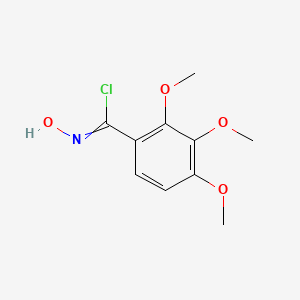
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)

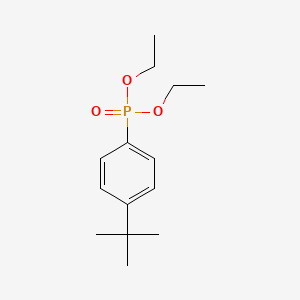
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
![Naphtho[2,1-b]furan-1,2-dione](/img/structure/B13685435.png)
![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)
